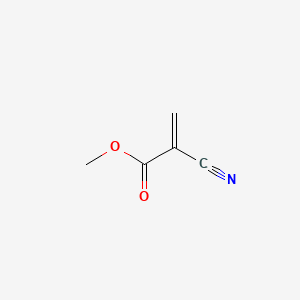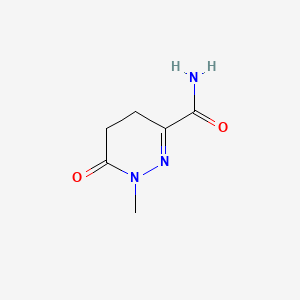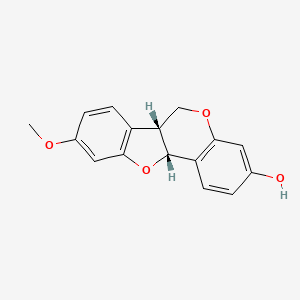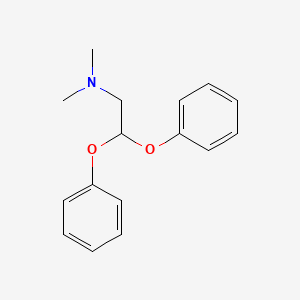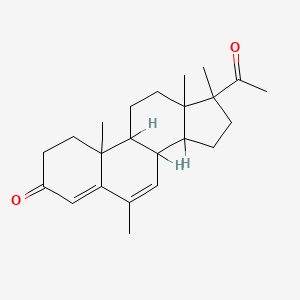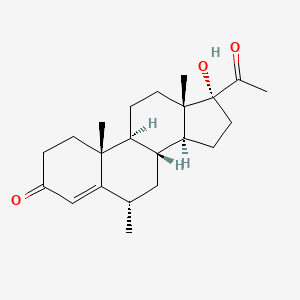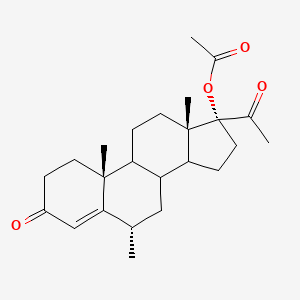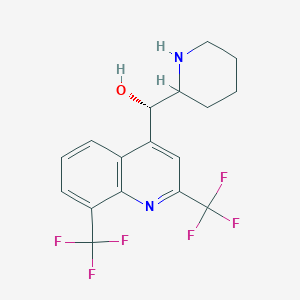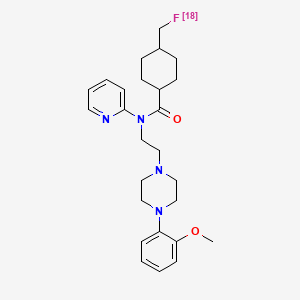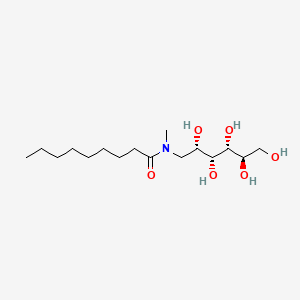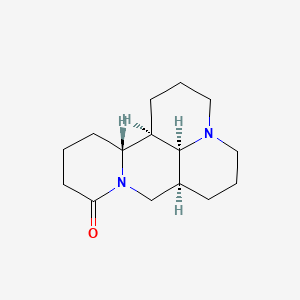
Matrina
Descripción general
Descripción
La matrina es un alcaloide quinolizidínico extraído de la raíz seca, el fruto y otras partes de la planta leguminosa Sophora flavescens Aiton . Tradicionalmente se ha utilizado en la medicina china por sus diversas actividades farmacológicas, que incluyen propiedades antitumorales, antivirales, antiinflamatorias, de protección hepática, antiarrítmicas, antibacterianas, antipiréticas y analgésicas . La fórmula molecular de la this compound es C15H24N2O, y su peso molecular es de 248.36 g/mol .
Aplicaciones Científicas De Investigación
La matrina tiene una amplia gama de aplicaciones de investigación científica en química, biología, medicina e industria . Algunas de sus aplicaciones más notables incluyen:
Antiinflamatorio: Reduce la inflamación inhibiendo la producción de citocinas y quimiocinas proinflamatorias.
Neuroprotector: La this compound tiene efectos terapéuticos sobre los trastornos neurológicos como la esclerosis múltiple y la enfermedad de Alzheimer.
Antiviral: Exhibe actividad antiviral contra varios virus, incluidos la hepatitis B y C.
Mecanismo De Acción
La matrina ejerce sus efectos a través de diversos objetivos y vías moleculares . Inhibe la expresión de hsa-mir-106 b-3p y aumenta la expresión de CDKN1A en las células humanas de leucemia linfoblástica aguda, bloqueando así el ciclo celular en la fase G0/G1 e induciendo la apoptosis . Además, la this compound modula múltiples vías de señalización, incluidas las implicadas en la inflamación, la apoptosis y el estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
Matrine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, matrine has been shown to inhibit the activity of cyclin-dependent kinase 1 and cyclin D1, which are crucial for cell cycle regulation . Additionally, matrine interacts with Poly [ADP-ribose] polymerase-1 (PARP1), an enzyme involved in DNA repair, and histone deacetylase 2, which plays a role in gene expression regulation . These interactions highlight the multifaceted biochemical properties of matrine.
Cellular Effects
Matrine exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle . Matrine also influences cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism . Furthermore, matrine affects gene expression by modulating the activity of transcription factors and enzymes involved in epigenetic regulation .
Molecular Mechanism
The molecular mechanism of matrine involves several binding interactions with biomolecules. Matrine binds to and inhibits the activity of cyclin-dependent kinase 1 and cyclin D1, leading to cell cycle arrest . It also inhibits PARP1, resulting in impaired DNA repair and increased apoptosis . Additionally, matrine modulates the activity of histone deacetylase 2, leading to changes in gene expression . These molecular interactions contribute to the diverse pharmacological effects of matrine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of matrine change over time. Matrine has been shown to be relatively stable, but it can degrade under certain conditions . Long-term studies have demonstrated that matrine can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These temporal effects highlight the potential of matrine for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of matrine vary with different dosages in animal models. Studies have shown that low to moderate doses of matrine can effectively inhibit cancer cell growth and reduce inflammation . High doses of matrine can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications of matrine.
Metabolic Pathways
Matrine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in drug metabolism . Matrine also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Matrine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Matrine can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . These transport and distribution mechanisms are crucial for the therapeutic efficacy of matrine.
Subcellular Localization
The subcellular localization of matrine is essential for its activity and function. Matrine can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, matrine has been shown to localize to the nucleus, where it interacts with DNA and modulates gene expression . This subcellular localization is critical for the diverse pharmacological effects of matrine.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La matrina puede sintetizarse mediante diversos métodos, incluida la extracción de Sophora flavescens utilizando disolventes orgánicos . Un método común implica la técnica de evaporación de emulsión-solidificación a baja temperatura . Este método utiliza un diseño de composición central-metodología de superficie de respuesta para optimizar la formulación en función de la eficiencia de encapsulación y el tamaño de las partículas .
Métodos de producción industrial: En entornos industriales, la this compound suele formularse como un concentrado de suspensión a base de aceite (OD) para mejorar su capacidad de humectación y pulverización . Esta formulación implica el uso de emulsionantes y es más eficaz para la pulverización de ultra bajo volumen y la aplicación aérea .
Análisis De Reacciones Químicas
Tipos de reacciones: La matrina experimenta diversas reacciones químicas, que incluyen la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para modificar su estructura a fin de mejorar su actividad biológica y su seguridad .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes, agentes reductores y diversos catalizadores . Las condiciones de estas reacciones varían en función de la modificación deseada y de la reacción específica que se lleve a cabo .
Principales productos formados: Los principales productos formados a partir de las reacciones de la this compound incluyen diversos derivados con actividades farmacológicas mejoradas . Estos derivados suelen ser más eficaces y seguros que el compuesto principal .
Comparación Con Compuestos Similares
La matrina es única entre los alcaloides quinolizidínicos debido a su amplio espectro de actividades farmacológicas . Compuestos similares incluyen otros alcaloides extraídos de especies de Sophora, como la oxithis compound y la soforidina . Aunque estos compuestos comparten algunas propiedades farmacológicas con la this compound, difieren en sus actividades específicas y mecanismos de acción .
Propiedades
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@H](CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274188 | |
| Record name | Matrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-02-8 | |
| Record name | Matrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Matrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Matrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Matrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, (7aS,13aR,13bR,13cS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MATRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N390W430AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



